molecular formula C17H18N2O4S B2854983 methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448125-35-6

methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2854983
CAS No.: 1448125-35-6
M. Wt: 346.4
InChI Key: GSBZUCXYUPHFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organosulfur compound that features a sulfonamide group attached to a dihydroisoquinoline core

Mechanism of Action

Target of Action

The compound “methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs .

Mode of Action

Sulfonamides, including our compound of interest, interact with their targets by inhibiting their enzymatic activities. They act as competitive inhibitors, mimicking the natural substrate of the enzyme and binding to the active site, thereby preventing the substrate from binding . This inhibition disrupts the normal biochemical processes mediated by these enzymes, leading to the therapeutic effects of the drug .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. Carbonic anhydrase plays a role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA replication . Therefore, the inhibition of these enzymes can lead to diuresis, hypoglycemia, and the treatment of certain infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides are complex and can vary between different compounds. Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can be influenced by various factors, including the specific structure of the sulfonamide, the presence of other drugs, and individual patient characteristics .

Result of Action

The molecular and cellular effects of sulfonamides’ action include disruption of normal cellular functions in pathogenic organisms, leading to their death or growth inhibition. In humans, the inhibition of carbonic anhydrase can lead to increased urine output (diuresis) and decreased blood sugar levels (hypoglycemia) . The inhibition of dihydropteroate synthetase in bacteria can prevent them from synthesizing folic acid, which is necessary for their growth and reproduction .

Action Environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The phenylsulfonamido group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and sulfenamides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and antifungal properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.

    Biological Studies: It is used in studies exploring the biological activity of sulfonamide-containing compounds, including their interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide-containing compounds, such as sulfamethoxazole and sulfanilamide, share similar antibacterial properties.

    Isoquinolines: Compounds like papaverine and berberine, which also contain the isoquinoline core, are used for their pharmacological effects.

Uniqueness

Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its sulfonamide group and dihydroisoquinoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 7-(benzenesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-17(20)19-10-9-13-7-8-15(11-14(13)12-19)18-24(21,22)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBZUCXYUPHFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.